L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester
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Overview
Description
Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate: is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate typically involves the reaction of N-methyl-L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Deprotection: Removal of the Boc group yields the free amine derivative.
Substitution: Substitution reactions yield various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate is widely used in peptide synthesis as a protecting group for amino acids. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the study of enzyme-substrate interactions and protein folding .
Industry: In the pharmaceutical industry, Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate is used in the production of active pharmaceutical ingredients (APIs) and intermediates. Its stability and ease of removal make it an ideal protecting group in multi-step synthesis .
Mechanism of Action
The mechanism of action of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
- Benzyl N-(tert-butoxycarbonyl)-L-aspartate
- N-(tert-butoxycarbonyl)-L-aspartic acid 1-benzyl ester
- N-(benzyl)-N-(tert-butoxycarbonyl)sulfamide
Comparison: Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate is unique due to its specific structure, which includes a methyl group on the valine residue. This structural feature provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis. In comparison, other similar compounds may have different amino acid residues or protecting groups, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C18H27NO4 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
benzyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C18H27NO4/c1-13(2)15(19(6)17(21)23-18(3,4)5)16(20)22-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3/t15-/m0/s1 |
InChI Key |
AQUKGEIVMIHNMI-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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